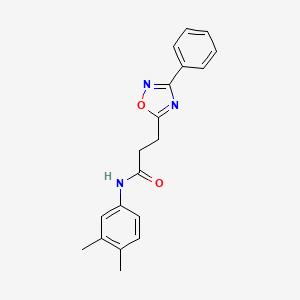
N-(3,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as DMXB-A, and it exhibits a unique pharmacological profile that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to enhance cognitive function, improve memory, and reduce inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of inflammatory responses. Additionally, DMXB-A has been shown to improve synaptic plasticity and enhance neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of DMXB-A. These include further investigations into its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of novel analogs with improved pharmacological profiles. Additionally, the use of DMXB-A in combination with other drugs may provide new avenues for the treatment of neurological disorders.
Synthesemethoden
The synthesis of DMXB-A involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing DMXB-A is the reaction between 3,4-dimethylbenzoyl chloride and 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to exhibit neuroprotective effects and improve cognitive function in animal models. Additionally, DMXB-A has been studied for its potential use as a therapeutic agent for chronic pain management.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-12-16(13-15(14)2)22-19(25)9-6-10-20-23-21(24-27-20)17-7-4-5-8-18(17)26-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGABPIYDYICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)





![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)


![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)

![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)